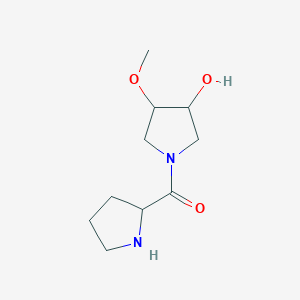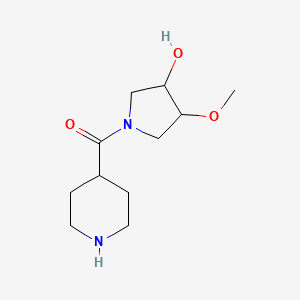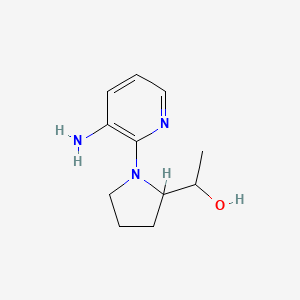
1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
Overview
Description
1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Reagents Synthesis
A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized and characterized, showcasing the potential of compounds like 1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol in forming a primary hydrogen-bonding motif in solid-state structures. These findings shed light on the compound's utility in the design and synthesis of supramolecular systems (Aakeröy et al., 2007).
Coordination Chemistry
The compound was involved in the activation and rearrangement processes in coordination chemistry, leading to the formation of a cationic complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring. This illustrates its role in complex molecular transformations and the potential applications in the synthesis of novel coordination compounds (Puerta et al., 2008).
Synthesis of Conformationally Rigid Diamines
The compound is central in the novel synthesis method of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine. This process is critical in medicinal chemistry, indicating the compound's relevance in the synthesis of structurally specific molecules for pharmaceutical applications (Smaliy et al., 2011).
Electrooptic Film Fabrication
The compound is integral in the synthesis of new dibranched, heterocyclic "push-pull" chromophores, which are pivotal in electrooptic film fabrication. This indicates its potential utility in the development of materials with specific optical/electrooptic responses, relevant in various technological applications such as sensors and displays (Facchetti et al., 2006).
Fluorescent Chemosensor Development
Dimethylfuran tethered 2-aminopyridine-3-carbonitriles, potentially derived from compounds like this compound, have been identified as dual responsive fluorescent chemosensors for Fe3+ ions and picric acid. This highlights its importance in the development of highly sensitive detection mechanisms for environmental and biological applications (Shylaja et al., 2020).
Iminosugar Nucleoside Synthesis
The compound plays a role in the synthesis of N-(pyren-1-yl)-(3R,4S)-4-[(1S,2R)-1,2,3-trihydroxypropyl]pyrrolidin-3-ol, an iminosugar nucleoside, illustrating its potential in the synthesis of complex biomolecules with applications in medicinal chemistry and drug development (Hassan et al., 2004).
Properties
IUPAC Name |
1-[1-(3-aminopyridin-2-yl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(15)10-5-3-7-14(10)11-9(12)4-2-6-13-11/h2,4,6,8,10,15H,3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAXYJNMYGQZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




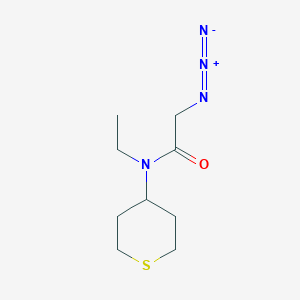
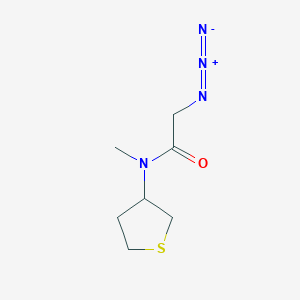

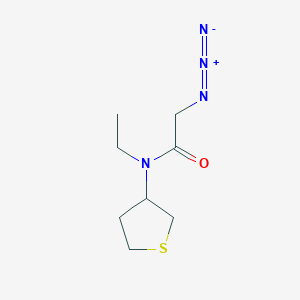

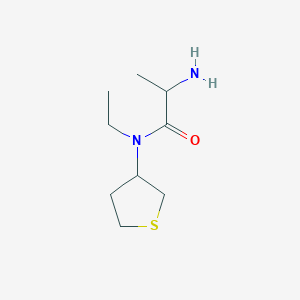
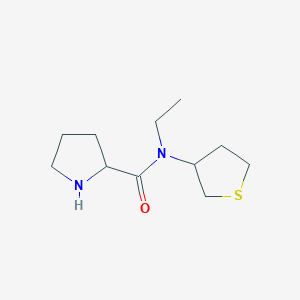
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
